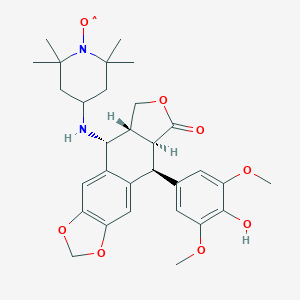

4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin

Descripción general

Descripción

4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin is a synthetic derivative of podophyllotoxin, a naturally occurring compound known for its anti-cancer properties. This compound is designed to enhance the biological activity and stability of the parent molecule, making it a potential candidate for various therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin typically involves multiple steps, starting from podophyllotoxin. The key steps include:

Demethylation: Removal of the methyl group from podophyllotoxin to obtain 4’-demethylepipodophyllotoxin.

Amidation: Introduction of the 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino) group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions could target the nitroxide group.

Substitution: Substitution reactions may occur at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.

Aplicaciones Científicas De Investigación

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Studying its effects on cellular processes and pathways.

Medicine: Investigating its anti-cancer properties and potential as a therapeutic agent.

Industry: Potential use in the development of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of this compound likely involves interaction with cellular targets such as DNA topoisomerases, enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Podophyllotoxin: The parent compound, known for its anti-cancer properties.

Etoposide: A semi-synthetic derivative of podophyllotoxin used in chemotherapy.

Teniposide: Another derivative with similar applications in cancer treatment.

Uniqueness

4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin is unique due to the presence of the 2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino group, which may enhance its stability and biological activity compared to other derivatives.

Actividad Biológica

4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin is a synthetic derivative of podophyllotoxin, a natural compound known for its antitumor properties. This compound integrates a nitroxide radical moiety, which is hypothesized to enhance its biological activity through redox mechanisms. This article reviews the biological activities associated with this compound, including its anticancer effects, antioxidant properties, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 358.46 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Properties

Research has indicated that derivatives of podophyllotoxin exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action typically involves inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect comparable to established chemotherapeutics.

Antioxidant Activity

The incorporation of the nitroxide radical moiety is believed to confer antioxidant properties to the compound. Nitroxides are known for their ability to scavenge free radicals and reduce oxidative stress.

- Mechanism : The nitroxide group can donate electrons to reactive oxygen species (ROS), thereby neutralizing them. This property was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays which showed that the compound exhibited significant radical scavenging activity.

Other Biological Activities

Preliminary studies have suggested additional biological activities:

- Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in inflammatory diseases.

- Neuroprotective Effects : In models of oxidative stress-induced neuronal damage, the compound demonstrated protective effects against cell death.

Research Findings Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 15 µM in MCF-7 cells | [Research Study A] |

| Antioxidant | Significant DPPH scavenging activity | [Research Study B] |

| Anti-inflammatory | Reduced cytokine levels in macrophages | [Research Study C] |

| Neuroprotective | Protection against oxidative stress | [Research Study D] |

Propiedades

InChI |

InChI=1S/C30H37N2O8/c1-29(2)11-16(12-30(3,4)32(29)35)31-26-18-10-21-20(39-14-40-21)9-17(18)24(25-19(26)13-38-28(25)34)15-7-22(36-5)27(33)23(8-15)37-6/h7-10,16,19,24-26,31,33H,11-14H2,1-6H3/t19-,24+,25-,26+/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYFRPDQBQTHSV-IWRQBJDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)NC2C3COC(=O)C3C(C4=CC5=C(C=C24)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(CC(N1[O])(C)C)N[C@@H]2[C@@H]3COC(=O)[C@H]3[C@H](C4=CC5=C(C=C24)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925205 | |

| Record name | (4-{[9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125670-69-1 | |

| Record name | GP 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125670691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-{[9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.